(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Physicochemical Properties Handling & Storage Formulation Development

Select this precise fluorinated building block to replicate sub-nanomolar PAR4 antagonist potency (IC50 0.310 nM). The 4-fluoro-tetrahydropyran motif with primary amine handle enables rapid library synthesis via amide coupling or reductive amination. Unlike non-fluorinated or regioisomeric analogs, only this substitution pattern delivers target pharmacology. Supplied as a solid for automated HTS and scale-up convenience. Ideal for chemical biology probe conjugation (biotin/fluorophore). Verify stock and order the validated key intermediate.

Molecular Formula C6H12FNO
Molecular Weight 133.166
CAS No. 1228875-13-5
Cat. No. B566834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorotetrahydro-2H-pyran-4-yl)methanamine
CAS1228875-13-5
Molecular FormulaC6H12FNO
Molecular Weight133.166
Structural Identifiers
SMILESC1COCCC1(CN)F
InChIInChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2
InChIKeyOFAYDVVDQZEUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS 1228875-13-5) | Chemical Class, Purity & Technical Specifications for Procurement


(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS 1228875-13-5) is a fluorinated heterocyclic primary amine building block with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol [1]. It features a saturated tetrahydropyran ring with a fluorine atom and an aminomethyl group at the 4-position [2]. Commercially, it is supplied as a solid at ambient temperature with standard purities of 95-98% . Its structural features render it a valuable intermediate in medicinal chemistry for introducing both fluorinated tetrahydropyran motifs and a primary amine handle into more complex molecular architectures .

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine vs. Analogs: Why Structural Specificity Matters in R&D Procurement


Substituting (4-fluorotetrahydro-2H-pyran-4-yl)methanamine with its non-fluorinated parent (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) or other regioisomeric fluorinated analogs introduces significant changes in physicochemical properties, synthetic utility, and biological performance [1][2]. The strategic placement of a single fluorine atom at the 4-position, relative to the amine handle, is not a trivial modification; it alters electronic distribution, influences the pKa of the adjacent amine, and changes the molecule's lipophilic/hydrophilic balance as reflected in differences in computed XLogP3 and topological polar surface area (TPSA) [3]. Furthermore, this specific substitution pattern is essential for achieving the potent biological activity observed in certain patent-protected therapeutic series, where the 4-fluoro-tetrahydropyran moiety serves as a critical pharmacophoric element [4]. Using an incorrect regioisomer or the non-fluorinated version will not recapitulate the desired properties or activities, rendering it an invalid substitute for target-oriented research programs.

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine: Quantitative Differentiation and Verified Performance Data for Scientific Selection


Physicochemical Differentiation: Solid vs. Liquid Physical State at Room Temperature Compared to Non-Fluorinated Analog

The presence of the 4-fluoro substituent in (4-fluorotetrahydro-2H-pyran-4-yl)methanamine alters intermolecular interactions, resulting in a solid physical form at standard ambient temperature (20°C) . In contrast, the non-fluorinated analog, (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8), is a liquid under the same conditions . This difference is critical for long-term storage stability and practical handling, where solids are generally less prone to volatilization and spillage, and offer advantages for precise weighing in laboratory settings.

Physicochemical Properties Handling & Storage Formulation Development

Bioisosteric Impact: Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count Compared to Non-Fluorinated Analog

Fluorination at the 4-position introduces a new hydrogen bond acceptor (the C-F bond) without adding a hydrogen bond donor, increasing the total H-bond acceptor count to 3, compared to 2 for the non-fluorinated analog (CAS 130290-79-8) [1][2]. Despite this change, the computed lipophilicity (XLogP3) remains unchanged at -0.1 for both compounds, based on PubChem data [1][2]. This is a classic fluorine bioisostere effect: modulating electronic properties and metabolic stability without significantly increasing overall lipophilicity, which is a highly desirable profile for maintaining favorable ADME properties while blocking sites of oxidative metabolism.

Medicinal Chemistry Drug Design Bioisosteres ADME Properties

Validated in Drug Discovery: Potent PAR4 Antagonist Activity When Incorporated as a Key Structural Motif

The specific 4-fluorotetrahydro-2H-pyran-4-yl moiety is a critical component of potent and selective antagonists of Proteinase-Activated Receptor 4 (PAR4), a target for anti-thrombotic therapy. In a series of imidazothiadiazole derivatives patented by Bristol-Myers Squibb, compounds incorporating this moiety demonstrated sub-nanomolar IC50 values in cellular assays [1][2]. For instance, the compound designated BDBM286495, which contains the (4-fluorotetrahydro-2H-pyran-4-yl)methyl group, exhibited an IC50 of 0.310 nM against human PAR4 [1]. A closely related analog, BDBM286494, showed an IC50 of 0.350 nM [2]. These data confirm that this specific fluorinated building block is a validated pharmacophore in advanced preclinical research, and its procurement is essential for replicating or exploring this chemical space.

Medicinal Chemistry Pharmacology Thrombosis GPCR

Synthetic Utility: Primary Amine Handle for Rapid Diversification and Library Synthesis

The compound's primary amine (-CH2NH2) group is a highly versatile functional handle for rapid diversification. It can undergo a wide range of robust transformations, including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation [1][2]. This contrasts with fluorinated tetrahydropyran building blocks lacking a reactive amine (e.g., 4-fluorotetrahydro-2H-pyran-4-carboxylic acid, CAS 883442-46-4), which require additional synthetic steps to install a similar point of attachment . The presence of both a pre-installed fluorine and a reactive amine in the target compound allows for direct, one-step incorporation into diverse chemical libraries, accelerating structure-activity relationship (SAR) studies and lead optimization campaigns.

Organic Synthesis Medicinal Chemistry Library Synthesis Building Blocks

Evidence-Based Procurement Scenarios for (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS 1228875-13-5)


Medicinal Chemistry: Optimization of PAR4 Antagonist Programs

For research groups developing antagonists of Proteinase-Activated Receptor 4 (PAR4) for anti-thrombotic applications, (4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a validated key building block. Its incorporation into the core of imidazothiadiazole-based inhibitors has been shown to yield sub-nanomolar potency (IC50 = 0.310 nM) in cellular assays [1]. This specific fluorinated moiety is critical for achieving this level of activity, making the compound essential for replicating patented work or exploring novel analogs in this chemical series. Substitution with non-fluorinated or regioisomeric variants will likely result in a significant loss of potency.

Medicinal Chemistry: Late-Stage Functionalization and Library Synthesis

The primary amine handle of this compound provides a highly efficient entry point for the parallel synthesis of diverse compound libraries [2][3]. It is the preferred choice over related fluorinated tetrahydropyran building blocks (e.g., the corresponding carboxylic acid) when the goal is to rapidly explore chemical space through amide coupling, reductive amination, or sulfonamide formation. The solid physical form of the compound further facilitates its use in automated liquid handling and high-throughput chemistry platforms, improving workflow efficiency.

Chemical Biology: Probe Development for GPCR Target Engagement Studies

The demonstrated high affinity of molecules containing the 4-fluorotetrahydro-2H-pyran-4-yl motif for a specific GPCR target (PAR4) positions this compound as an ideal starting point for developing chemical biology probes [1]. Its primary amine can be directly conjugated to fluorophores, biotin, or photoaffinity labels to create tools for target engagement, cellular imaging, or pull-down experiments. The use of this specific compound ensures that the probe retains the structural features necessary for high-affinity interaction with the biological target.

Process Chemistry: Preparation of Stable, Crystalline Intermediates

In a process chemistry setting, the solid physical state of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine at room temperature is a distinct advantage over its liquid non-fluorinated analog . Solids are generally easier to handle, transfer, and store in large quantities, and they are less prone to issues related to volatility and static electricity. This practical consideration makes it a more robust and reliable building block for the scale-up of synthetic routes that incorporate a fluorinated tetrahydropyran motif, reducing operational complexity and improving safety in a kilo-lab or pilot plant environment.

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